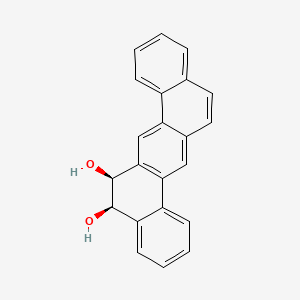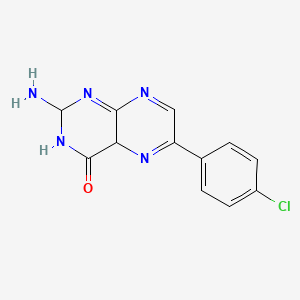
2-Amino-6-(4-chlorophenyl)-4(1H)-pteridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(4-chlorophenyl)-4(1H)-pteridinone is a heterocyclic compound that belongs to the pteridinone family This compound is characterized by the presence of an amino group at the 2-position, a chlorophenyl group at the 6-position, and a pteridinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chlorophenyl)-4(1H)-pteridinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(4-chlorophenyl)-4(1H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(4-chlorophenyl)-4(1H)-pteridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(4-chlorophenyl)-4(1H)-pteridinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4(1H)-pteridinone: Lacks the chlorophenyl group, resulting in different chemical properties and applications.
6-(4-Chlorophenyl)-4(1H)-pteridinone: Lacks the amino group, affecting its reactivity and biological activity.
2-Amino-6-phenyl-4(1H)-pteridinone: Substitutes the chlorophenyl group with a phenyl group, leading to variations in its chemical behavior.
Uniqueness
2-Amino-6-(4-chlorophenyl)-4(1H)-pteridinone is unique due to the presence of both the amino and chlorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H10ClN5O |
|---|---|
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
2-amino-6-(4-chlorophenyl)-3,4a-dihydro-2H-pteridin-4-one |
InChI |
InChI=1S/C12H10ClN5O/c13-7-3-1-6(2-4-7)8-5-15-10-9(16-8)11(19)18-12(14)17-10/h1-5,9,12H,14H2,(H,18,19) |
InChI-Schlüssel |
VWXZQERYUWUOJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3C(=O)NC(N=C3N=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
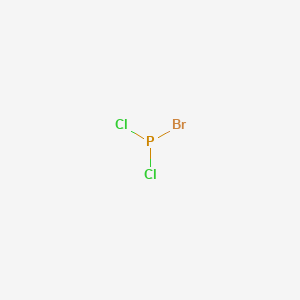

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
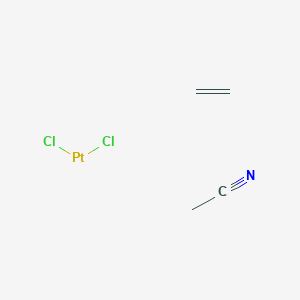
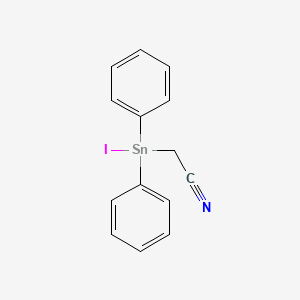
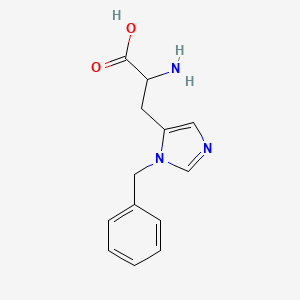

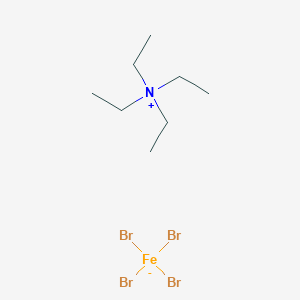
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)
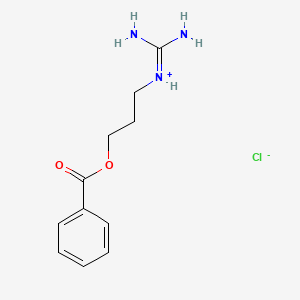
![1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B13732378.png)
